Cas no 826990-64-1 (3-Benzofurancarboxylicacid, 5-fluoro-2-methyl-, ethyl ester)
826990-64-1 structure
Product Name:3-Benzofurancarboxylicacid, 5-fluoro-2-methyl-, ethyl ester
CAS-nummer:826990-64-1
MF:C12H11FO3
MW:222.212347269058
CID:715917
PubChem ID:45097733
Update Time:2025-04-19
3-Benzofurancarboxylicacid, 5-fluoro-2-methyl-, ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- 3-Benzofurancarboxylicacid, 5-fluoro-2-methyl-, ethyl ester
- 3-Benzofurancarboxylicacid,5-fluoro-2-methyl-,ethylester(9CI)
- ethyl 5-fluoro-2-methyl-1-benzofuran-3-carboxylate
- 826990-64-1
- ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate
- 3-benzo[b]furancarboxylic acid,5-fluoro-2-methyl-,ethyl ester
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- Inchi: 1S/C12H11FO3/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6H,3H2,1-2H3
- InChI-sleutel: UPOGCHBABZRMQY-UHFFFAOYSA-N
- LACHT: FC1C=CC2=C(C=1)C(C(=O)OCC)=C(C)O2
Berekende eigenschappen
- Exacte massa: 222.06922237g/mol
- Monoisotopische massa: 222.06922237g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 269
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 39.4Ų
3-Benzofurancarboxylicacid, 5-fluoro-2-methyl-, ethyl ester Gerelateerde literatuur
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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